

Synthesis and discovery of 2-Fluoro-2-bromo-ethanol

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Compound of Interest

Compound Name: **2-Fluoro-2-bromo-ethanol**

Cat. No.: **B1499464**

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Introduction: A Unique Halogenated Building Block

2-Fluoro-2-bromo-ethanol (CAS 459424-41-0) is a halogenated alcohol featuring both a fluorine and a bromine atom on the second carbon of an ethanol backbone.^{[1][2]} This arrangement makes it a valuable bifunctional intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.^[3] Its structure allows for selective reactions, leveraging the distinct chemical properties of the C-F and C-Br bonds, as well as the hydroxyl group. This guide details its physicochemical properties and proposes a logical and robust synthetic pathway, providing researchers with the foundational knowledge required for its preparation and application.

Historical Context and Emergence

The "discovery" of **2-fluoro-2-bromo-ethanol** is not marked by a singular, historic publication but rather by its emergence as a commercially available building block, a testament to the maturation of organofluorine chemistry. The journey to such specialized reagents began with foundational breakthroughs. In 1886, Henri Moissan's successful isolation of highly reactive elemental fluorine opened the door to this new field of chemistry.^{[4][5]} Shortly after, the development of more controlled fluorination methods, such as the Swarts halogen exchange reaction, provided the first practical means of introducing fluorine into organic molecules.^{[4][6]}

This led to the synthesis of simpler fluorinated alcohols like 2-fluoroethanol, which was first prepared by treating 2-chloroethanol with potassium fluoride in a Finkelstein-type reaction.[3][4] The development of modern, safer, and more selective electrophilic fluorinating agents in the 20th and 21st centuries, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor™, has revolutionized the field, making complex fluorinations feasible and enabling the synthesis of highly functionalized molecules like **2-fluoro-2-bromo-ethanol**.[7][8]

Physicochemical Properties and Safety Profile

Understanding the physical properties and safety hazards of **2-fluoro-2-bromo-ethanol** is critical for its handling and use in experimental design. The compound is a colorless, flammable liquid that is soluble in water.[1][3]

Table 1: Physicochemical Properties of **2-Fluoro-2-bromo-ethanol**

Property	Value	Source(s)
CAS Number	459424-41-0	[1][2]
Molecular Formula	C ₂ H ₄ BrFO	[1][2]
Molecular Weight	142.96 g/mol	[1][2]
Boiling Point	147 °C	[2]
Density	1.831 g/cm ³	[2]
Flash Point	42 °C	[2]
IUPAC Name	2-bromo-2-fluoroethanol	[1]

Safety and Handling: **2-Fluoro-2-bromo-ethanol** is classified as a flammable liquid and poses several health hazards.[1] Vapors can cause irritation to the eyes and mucous membranes, while skin contact may lead to severe dermatitis.[3] Inhalation can result in respiratory distress and headaches.[3] As such, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Proposed Synthetic Strategy: Electrophilic Fluoro-hydroxylation of Vinyl Bromide

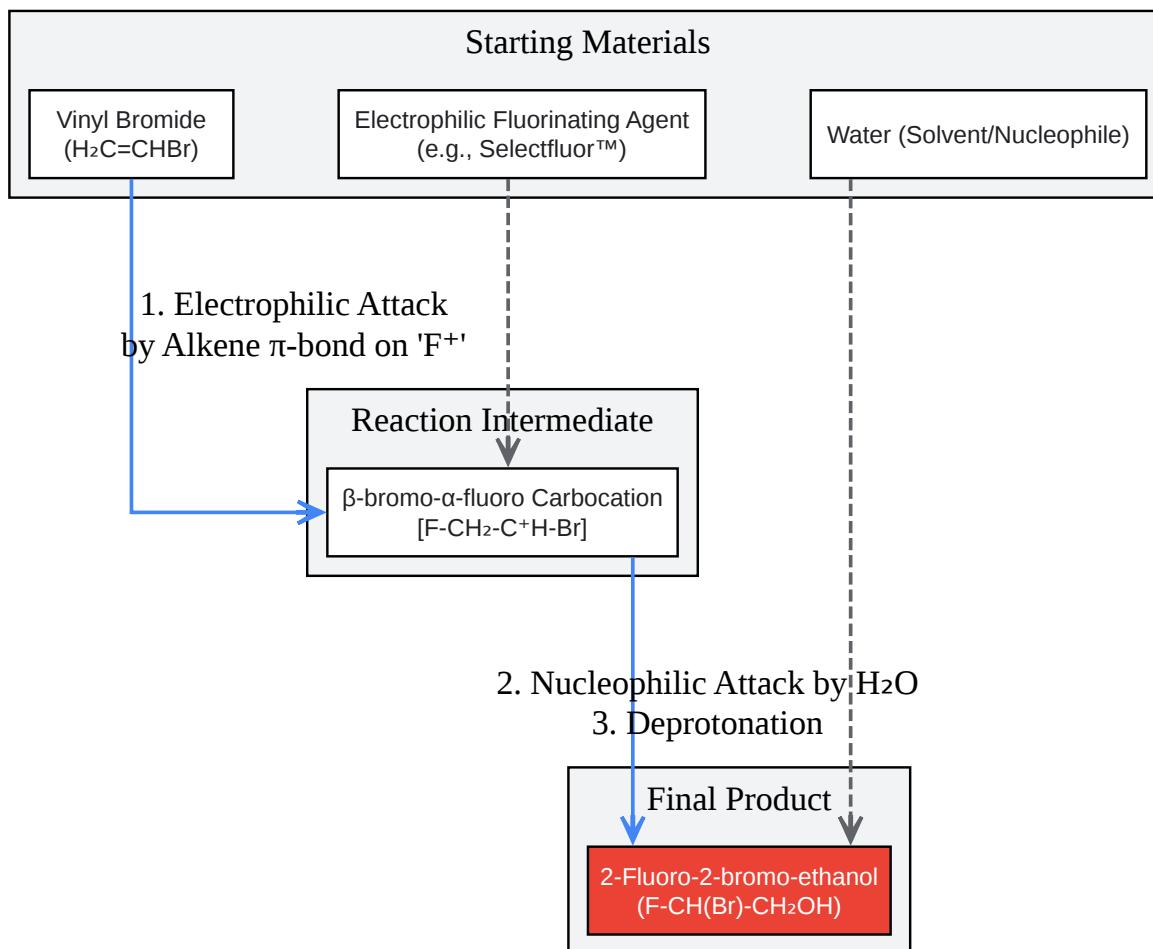
While a specific, peer-reviewed synthesis for **2-fluoro-2-bromo-ethanol** is not prominently documented, a robust and chemically sound pathway can be designed based on the well-established principles of halohydrin formation.^{[9][10]} The proposed strategy involves the electrophilic fluorination of vinyl bromide in an aqueous medium, leading to the desired **2-fluoro-2-bromo-ethanol** via a fluoro-hydroxylation reaction.

Reaction Principle and Mechanism

The reaction proceeds via an electrophilic addition mechanism. Traditional halohydrin syntheses use elemental bromine (Br_2) or chlorine (Cl_2) in water.^[9] In this advanced approach, a modern electrophilic N-F fluorinating agent, such as Selectfluor™ or NFSI, serves as the source of the electrophilic fluorine ("F⁺").

The proposed mechanism involves three key steps:

- **Electrophilic Attack:** The π -bond of the vinyl bromide acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. This forms a transient and highly reactive β -bromo- α -fluoro carbocation intermediate.
- **Nucleophilic Trapping:** Water, serving as both the solvent and the nucleophile, attacks the carbocation. The attack occurs at the carbon bearing the bromine atom, which is better able to stabilize the positive charge. This step is highly regioselective.
- **Deprotonation:** A final proton transfer from the newly added oxonium ion to a water molecule yields the neutral **2-fluoro-2-bromo-ethanol** product.



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Caption: Proposed reaction mechanism for the synthesis of **2-fluoro-2-bromo-ethanol**.

Causality Behind Experimental Choices

- Substrate (Vinyl Bromide): Vinyl bromide is an ideal starting material. It is commercially available and possesses a reactive carbon-carbon double bond necessary for the electrophilic addition. The bromine atom already in place ensures the final product structure. [11]
- Fluorinating Agent (Selectfluor™): Selectfluor™ (F-TEDA-BF_4) is chosen for its high efficacy, stability, and safety compared to gaseous fluorine.[12] It is a crystalline solid that is easy to

handle and provides a reliable source of electrophilic fluorine. Its oxidative potential can facilitate the reaction.[13]

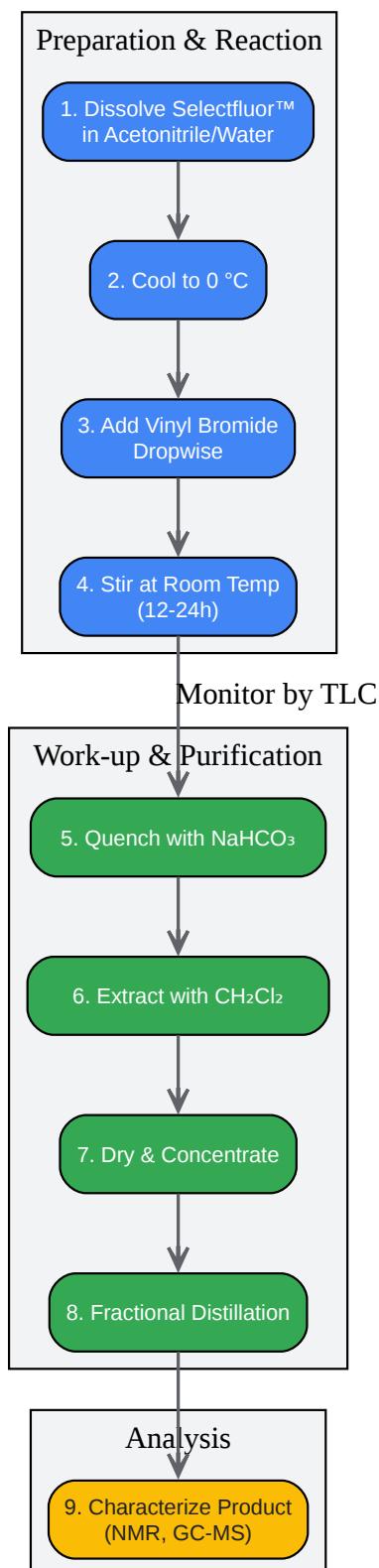
- Solvent System (Aqueous Acetonitrile): A mixture of acetonitrile and water is proposed. Acetonitrile helps to solubilize the organic substrate and the fluorinating agent, while water serves as the essential nucleophile for the hydroxyl group addition. The high concentration of water ensures it outcompetes other potential nucleophiles (like the tetrafluoroborate anion from Selectfluor™).[9][14]

Detailed Step-by-Step Protocol (Proposed)

Self-Validation: This protocol incorporates in-process checks (TLC) and comprehensive final analysis (NMR, GC-MS) to validate the reaction's progress and the final product's identity and purity.

- Reaction Setup:
 - To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Selectfluor™ (1.1 equivalents).
 - Add a solvent mixture of acetonitrile and deionized water (e.g., a 1:1 ratio, 100 mL).
 - Stir the mixture under a nitrogen atmosphere until the Selectfluor™ is fully dissolved.
 - Cool the reaction vessel to 0 °C using an ice-water bath.
- Substrate Addition:
 - Slowly add vinyl bromide (1.0 equivalent) to the cooled, stirring solution dropwise via a syringe over 30 minutes. Maintain the internal temperature below 5 °C.
 - Rationale: Slow, cooled addition is crucial to control the exothermic nature of the reaction and minimize potential side reactions.
- Reaction Progression:
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

- Stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vinyl bromide spot has been consumed.
- Work-up and Extraction:
 - Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any acidic byproducts.
 - Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
 - Combine the organic layers.
- Purification:
 - Wash the combined organic layers with brine (1 x 50 mL).
 - Dry the organic phase over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Purify the resulting crude oil via fractional distillation under reduced pressure to obtain pure **2-fluoro-2-bromo-ethanol**.
- Characterization:
 - Confirm the identity and purity of the final product using 1H NMR, ^{13}C NMR, ^{19}F NMR, and GC-MS analysis. The spectral data should be consistent with the structure of **2-fluoro-2-bromo-ethanol**.

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Caption: Experimental workflow for the proposed synthesis of **2-fluoro-2-bromo-ethanol**.

Applications in Research and Development

2-Fluoro-2-bromo-ethanol serves as a versatile intermediate for creating more complex molecules. Its unique trifunctional nature (hydroxyl, fluoro, bromo) allows for a range of selective chemical transformations.

- **Pharmaceutical Synthesis:** It is a key building block for introducing fluorinated moieties into drug candidates. Fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in medicinal chemistry.
- **Agrochemicals:** The compound can be used in the synthesis of advanced pesticides and herbicides where the presence of fluorine can enhance efficacy.
- **Advanced Materials:** It can serve as a precursor to fluorinated polymers and specialty resins, imparting properties such as enhanced thermal stability and chemical resistance.^[3]

Conclusion

While the specific discovery of **2-fluoro-2-bromo-ethanol** is not attributable to a single pioneering study, its availability and utility are the direct results of over a century of progress in organofluorine chemistry. Based on the well-understood principles of electrophilic addition and halohydrin formation, this guide presents a robust and logical synthetic strategy for its preparation from vinyl bromide using modern fluorinating agents. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to synthesize and utilize this valuable and unique chemical building block.

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